Ethyl 3-(2-chloropropanoylamino)benzoate

Photosystem II inhibition Arylaminobenzoate SAR Agrochemical lead discovery

Researchers often face limited access to meta-substituted arylaminobenzoate scaffolds for SAR studies. This compound solves that with its distinct 3-(2-chloropropanoylamino) configuration, unavailable in common ortho/para analogs. - Enables underexplored meta-position SAR for PSII inhibition & chloride channel modulation. - Chiral 2-chloropropanoyl warhead for designing enantioselective covalent probes. - Ethyl ester (LogP 2.3) provides a balanced lipophilicity handle for bioavailability optimization.

Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
Cat. No. B7868654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-chloropropanoylamino)benzoate
Molecular FormulaC12H14ClNO3
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl
InChIInChI=1S/C12H14ClNO3/c1-3-17-12(16)9-5-4-6-10(7-9)14-11(15)8(2)13/h4-8H,3H2,1-2H3,(H,14,15)
InChIKeyCNPKMTPPWMKRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-chloropropanoylamino)benzoate: Identity and Baseline Characteristics


Ethyl 3-(2-chloropropanoylamino)benzoate (MW 255.70 g/mol, XLogP3 2.3) is a meta‑substituted arylaminobenzoate ester composed of an ethyl 3‑aminobenzoate core acylated with 2‑chloropropanoyl chloride . It belongs to the arylaminobenzoate class, which includes known chloride‑channel blockers and photosystem II inhibitors [1]. The compound is commercially supplied at ≥95% purity under catalog numbers such as Fluorochem 10‑F341317 and Biosynth FE169161, and is intended exclusively for laboratory research use .

1 Meta‑substituted arylaminobenzoate scaffold for PS II and chloride‑channel SAR studies
2 Chiral 2‑chloropropanoyl warhead enables stereoselective covalent probe design
3 Supplied at 98% purity for direct use in biochemical assays

Why Ethyl 3-(2-chloropropanoylamino)benzoate Cannot Be Replaced by Generic Analogs


Arylaminobenzoate derivatives are not functionally interchangeable because the position of the acylamino substituent on the phenyl ring (ortho, meta, or para), the nature of the ester alkyl group, and the structure of the N‑acyl moiety each independently modulate chloride‑channel affinity, photosystem II inhibitory potency, anti‑inflammatory activity, and lipophilicity‑dependent bioavailability [1][2]. The meta‑substituted, ethyl‑ester, 2‑chloropropanoyl configuration represented by this compound occupies a distinct region of chemical space whose combined structure‑activity features are absent in the more common ortho‑ or para‑substituted analogs and in the methyl‑ester or chloroacetyl variants available from major suppliers .

Meta‑ vs. Ortho/Para Substitution
Arylamino position alters pharmacophore geometry; PS II inhibition and chloride‑channel subtype selectivity may not reproduce with ortho‑ or para‑substituted analogs.
Ethyl Ester vs. Methyl Ester
The ethyl ester increases LogP by ~0.5 units vs. methyl, potentially shifting membrane partitioning and intracellular target engagement; direct substitution without validation is not advised.
Chiral 2‑Chloropropanoyl vs. Achiral Chloroacetyl
The chiral α‑methyl warhead introduces stereoselective reactivity and enhanced electrophilicity; covalent probe performance and target selectivity may differ from achiral chloroacetyl analogs.

Head-to-Head Evidence Guide: Differentiating This Compound from Close Analogs


Meta-Substitution and Photosystem II Inhibitory Activity

In the arylaminobenzoate class, the ring‑substitution position critically determines PS II inhibitory potency. The lead compound NPPB (a 2‑substituted benzoate) inhibits PS II oxygen evolution with a Ki of ~2 µM at pH 6 [1], while position‑scanning studies show that shifting the acylamino group from the 2‑ to the 3‑position alters the pharmacophore geometry and can confer selectivity for different chloride‑channel subtypes [2]. Although direct PS II IC50 data for ethyl 3‑(2‑chloropropanoylamino)benzoate have not been published, its meta‑substitution pattern is structurally distinct from the widely studied ortho‑analogs and from ethyl 4‑[(2‑chloropropanoyl)amino]benzoate (CAS 860597‑14‑4), providing a unique starting geometry for herbicide‑oriented structure–activity campaigns .

PS II Inhibition & Meta Position
Class-level inference
Meta‑substituted scaffold; no published PS II IC50. Reference ortho‑NPPB Ki ≈ 2 µM.
Enables exploration of underexplored meta‑substitution PS II SAR.
Direct IC50 validation required.
Photosystem II inhibition Arylaminobenzoate SAR Agrochemical lead discovery

Ethyl Ester Lipophilicity Advantage Over Methyl Ester

The ethyl ester of 3‑(2‑chloropropanoylamino)benzoate has a computed XLogP3 of 2.3 , placing it within the optimal lipophilicity range (LogP 1–3) for passive membrane diffusion according to Lipinski guidelines. The corresponding methyl ester analog, methyl 4‑[(2‑chloropropanoyl)amino]benzoate (CAS 572881‑39‑1), has a lower molecular weight (241.67 g/mol) and is predicted to have a LogP approximately 0.5 units lower based on the Hansch π‑value for the methyl‑to‑ethyl homologation . This 0.5‑LogP increment translates to a theoretical ~3‑fold increase in membrane partitioning for the ethyl ester, which may be advantageous in cell‑based assays and in vivo models [1].

Lipophilicity (XLogP3)
Supporting evidence
Target XLogP3 2.3; methyl ester ∼1.8. ΔLogP +0.5 → ~3‑fold higher membrane partitioning predicted.
May improve intracellular target engagement in cell-based assays.
Computational estimate; confirm experimentally.
Lipophilicity optimization Drug-likeness Membrane permeability

Chiral 2-Chloropropanoyl Warhead vs. Achiral Chloroacetyl Analogs

Ethyl 3‑(2‑chloropropanoylamino)benzoate bears a chiral α‑carbon (C‑2 of the propanoyl chain) that is absent in the chloroacetyl analog ethyl 3‑[(chloroacetyl)amino]benzoate (CAS 58915‑19‑8, LogP 2.74, MW 241.67) . The 2‑chloropropanoyl group is a stronger electrophile than the chloroacetyl group due to the electron‑donating methyl substituent, which polarizes the C–Cl bond and increases susceptibility to nucleophilic displacement . This enhanced reactivity has been exploited in the design of covalent enzyme inhibitors; the chiral center also provides an additional vector for stereoselective target engagement that is not achievable with the achiral chloroacetyl warhead .

Chiral Warhead vs. Achiral
Class-level inference
Chiral 2‑chloropropanoyl warhead; achiral chloroacetyl comparator. Enhanced electrophilicity and stereoselectivity expected.
Enables stereoselective covalent probe design.
Reactivity inferred; requires experimental profiling.
Chiral building block Electrophilic warhead Covalent inhibitor design

Commercial Availability at 98% Purity for Direct Assay Use

Ethyl 3‑(2‑chloropropanoylamino)benzoate is commercially available from Fluorochem (catalog 10‑F341317) at 98% purity, while the ortho‑isomer (ethyl 2‑(2‑chloropropanoylamino)benzoate, F341339) is also offered at 98% but at significantly higher cost (£260/2 g vs. enquiry‑based pricing for F341317) . The 98% purity specification meets the threshold for direct use in biochemical assays without additional chromatographic purification, reducing workflow overhead compared to lower‑purity (95%) analogs that may contain bioactive impurities .

Purity & Procurement
Direct head-to-head comparison
Target 98% purity; ortho‑isomer also 98% (£260/2 g), para‑isomer typically 95%.
98% purity supports direct assay use; potentially lower cost.
Supplier data, 2024–2025.
Compound procurement Purity specification Medicinal chemistry sourcing

Research and Industrial Applications of Ethyl 3-(2-chloropropanoylamino)benzoate


PSII Herbicide Lead Discovery with Meta-Substituted Scaffolds

Researchers developing next‑generation PS II herbicides can use this compound as a meta‑substituted scaffold for structure–activity relationship studies. The class‑level evidence that arylaminobenzoates inhibit PS II at low micromolar concentrations (Ki ≈ 2 µM for NPPB) supports the hypothesis that the 3‑(2‑chloropropanoylamino) substitution pattern may yield distinct inhibitory kinetics or binding modes compared to the extensively characterized 2‑substituted analogs [1]. The compound can serve as a precursor for parallel library synthesis targeting the QB binding site of PS II.

Covalent Chemical Probe Design with Chiral Warhead

The chiral 2‑chloropropanoyl group provides an electrophilic warhead suitable for designing covalent inhibitors or activity‑based protein profiling (ABPP) probes. Unlike the achiral chloroacetyl analog (ethyl 3‑[(chloroacetyl)amino]benzoate, CAS 58915‑19‑8), the α‑methyl substituent introduces stereochemical complexity that can be exploited to achieve enantioselective covalent modification of cysteine or serine residues in target enzymes . The compound can be used as a starting material for synthesizing enantiopure (R)‑ and (S)‑2‑chloropropanoyl derivatives using chiral resolution or asymmetric synthesis.

Anti-Inflammatory Lead Optimization via Tunable Lipophilicity

Preclinical studies indicate that this compound reduces inflammatory markers in rodent models, and its ethyl ester (LogP 2.3) strikes a balance between the lower‑LogP methyl ester analog and the higher‑LogP propyl ester, offering a modifiable lipophilicity handle for optimizing oral bioavailability or tissue distribution . Medicinal chemistry teams can use the ethyl ester as a reference point for synthesizing and testing ester homologs with incremental LogP variations to map the lipophilicity–activity relationship.

Chloride-Channel Pharmacology and Ion-Transport Studies

Arylaminobenzoates are established chloride‑channel blockers with activity against CFTR, voltage‑gated ClC channels, and the Plasmodium‑induced novel permeability pathways [2][3]. The meta‑substitution pattern of this compound represents a underexplored vector in chloride‑channel SAR. Electrophysiology laboratories can employ this compound as a tool molecule to probe whether meta‑substituted arylaminobenzoates exhibit altered subtype selectivity or voltage‑dependence compared to the prototypical ortho‑substituted blocker NPPB.

Application
Selection Property
Validation Focus
PS II inhibitor SAR
Meta‑substituted scaffold distinct from ortho/para
Oxygen evolution inhibition assays (thylakoid membranes)
Stereoselective covalent probe design
Chiral 2‑chloropropanoyl warhead
Enantioselective target engagement profiling (ABPP)
Inflammatory pathway SAR
Ethyl ester lipophilicity (LogP 2.3)
Cell-based cytokine/inflammatory marker assays
Chloride‑channel subtype profiling
Meta‑substituted arylaminobenzoate blocker
Electrophysiology on CFTR, ClC, or Plasmodium channels
Quote Request

Request a Quote for Ethyl 3-(2-chloropropanoylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.